Cas no 22122-93-6 (2-Hexanoylcyclohexan-1-one)
2-Hexanoylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-hexanoylcyclohexan-1-one
- 2-hexanoyl-cyclohexanone
- a-caproylcyclohexanone
- HMS1577B05
- 2-Hexanoylcyclohexan-1-one
-
- Inchi: 1S/C12H20O2/c1-2-3-4-8-11(13)10-7-5-6-9-12(10)14/h10H,2-9H2,1H3
- InChI Key: MVSJGHNTDUMJJZ-UHFFFAOYSA-N
- SMILES: O=C1CCCCC1C(CCCCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 208
- XLogP3: 2.8
- Topological Polar Surface Area: 34.1
2-Hexanoylcyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126866-0.05g |
2-hexanoylcyclohexan-1-one |
22122-93-6 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
| Enamine | EN300-1126866-0.1g |
2-hexanoylcyclohexan-1-one |
22122-93-6 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
| Enamine | EN300-1126866-0.25g |
2-hexanoylcyclohexan-1-one |
22122-93-6 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
| Enamine | EN300-1126866-0.5g |
2-hexanoylcyclohexan-1-one |
22122-93-6 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
| Enamine | EN300-1126866-1.0g |
2-hexanoylcyclohexan-1-one |
22122-93-6 | 1g |
$785.0 | 2023-06-09 | ||
| Enamine | EN300-1126866-2.5g |
2-hexanoylcyclohexan-1-one |
22122-93-6 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
| Enamine | EN300-1126866-5.0g |
2-hexanoylcyclohexan-1-one |
22122-93-6 | 5g |
$2277.0 | 2023-06-09 | ||
| Enamine | EN300-1126866-10.0g |
2-hexanoylcyclohexan-1-one |
22122-93-6 | 10g |
$3376.0 | 2023-06-09 | ||
| Enamine | EN300-1126866-1g |
2-hexanoylcyclohexan-1-one |
22122-93-6 | 95% | 1g |
$628.0 | 2023-10-26 | |
| Enamine | EN300-1126866-5g |
2-hexanoylcyclohexan-1-one |
22122-93-6 | 95% | 5g |
$1821.0 | 2023-10-26 |
2-Hexanoylcyclohexan-1-one Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-Hexanoylcyclohexan-1-one
Recent Advances in the Study of 2-Hexanoylcyclohexan-1-one (CAS: 22122-93-6) in Chemical Biology and Pharmaceutical Research
The compound 2-Hexanoylcyclohexan-1-one (CAS: 22122-93-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the versatility of 2-Hexanoylcyclohexan-1-one as a key intermediate in the synthesis of complex organic molecules. Its cyclohexanone backbone, coupled with the hexanoyl side chain, provides a scaffold that can be readily modified to yield derivatives with diverse biological activities. Researchers have exploited this feature to develop novel compounds targeting enzymes and receptors implicated in various diseases.
One of the most promising areas of investigation involves the compound's role as a precursor in the synthesis of bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Hexanoylcyclohexan-1-one exhibit potent inhibitory effects against certain kinases involved in cancer progression. The study utilized computational modeling and in vitro assays to identify optimal structural modifications that enhance binding affinity and selectivity.
In addition to its applications in oncology, 2-Hexanoylcyclohexan-1-one has shown potential in neuropharmacology. A recent preprint on bioRxiv reported that certain analogs of this compound can modulate neurotransmitter receptors, suggesting possible uses in treating neurological disorders such as depression and anxiety. The study employed electrophysiological techniques to characterize the compound's effects on neuronal activity, providing mechanistic insights into its action.
The synthesis of 2-Hexanoylcyclohexan-1-one has also seen advancements. A 2024 paper in Organic Letters described a novel catalytic method for its production, emphasizing greener chemistry principles. This method not only improves yield but also reduces the environmental impact of large-scale synthesis, addressing a critical need in sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain. The pharmacokinetic properties of 2-Hexanoylcyclohexan-1-one derivatives, such as bioavailability and metabolic stability, require further optimization. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.
In conclusion, 2-Hexanoylcyclohexan-1-one (CAS: 22122-93-6) represents a valuable scaffold in medicinal chemistry with broad applicability. Its structural flexibility and bioactive potential make it a focal point for innovative drug discovery. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ultimately benefiting patient care.
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